molecular formula C9H11F3O3 B14224149 Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate CAS No. 629648-96-0

Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14224149
CAS No.: 629648-96-0
M. Wt: 224.18 g/mol
InChI Key: FOZAFEQQSKRSDT-UHFFFAOYSA-N
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Description

Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an oxan-2-yl group and a trifluoromethyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-2-yl 2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 2-(trifluoromethyl)acrylic acid with oxan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of oxan-2-yl 2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the oxan-2-yl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

629648-96-0

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

oxan-2-yl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C9H11F3O3/c1-6(9(10,11)12)8(13)15-7-4-2-3-5-14-7/h7H,1-5H2

InChI Key

FOZAFEQQSKRSDT-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC1CCCCO1)C(F)(F)F

Origin of Product

United States

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